1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride is a synthetic compound characterized by the presence of a benzodioxole ring and a pyrrolidine moiety with multiple deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of appropriate amines with ketones or aldehydes.
Deuteration: The incorporation of deuterium atoms is usually done through catalytic exchange reactions using deuterium gas or deuterated solvents.
Final Coupling: The benzodioxole and pyrrolidine intermediates are coupled under specific conditions, often involving strong bases or catalysts.
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a model compound for studying deuterium effects in organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the deuterated pyrrolidine moiety may influence metabolic stability and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one: Lacks deuterium atoms, making it less stable in certain reactions.
1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3-tetradeuteriopyrrolidin-1-yl)pentan-1-one: Contains fewer deuterium atoms, affecting its chemical properties.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one is unique due to its high degree of deuteration, which enhances its stability and alters its reactivity compared to non-deuterated analogs. This makes it particularly valuable in research focused on isotope effects and metabolic studies.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/i3D2,4D2,8D2,9D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZNWFQAMFAMT-FQJBGNSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693949 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-09-6 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-[(~2~H_8_)pyrrolidin-1-yl]pentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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